1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene

Description

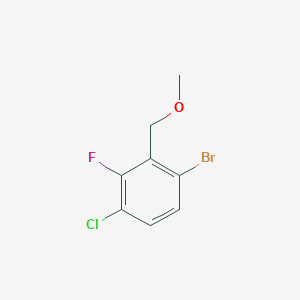

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene is a halogenated aromatic compound with a methoxymethyl substituent. Its molecular formula is C₈H₇BrClFO, and it is structurally characterized by bromo, chloro, fluoro, and methoxymethyl groups at positions 1, 4, 3, and 2, respectively. This compound is primarily used in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatile reactivity and functional group diversity .

Properties

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRKYVLNBKABMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For example, starting with 4-chloro-3-fluoro-2-(methoxymethyl)benzene, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the hazardous nature of the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by nucleophiles such as amines or thiols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with functional groups like amines or thiols.

Coupling Reactions: Biphenyl derivatives are commonly formed products.

Scientific Research Applications

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene has several applications in scientific research:

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing halogen atoms activate the benzene ring towards nucleophilic attack. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1-Bromo-4-fluoro-2-methoxybenzene (Similarity: 0.88) :

This compound lacks the chloro and methoxymethyl groups. The methoxy group at position 2 donates electron density via resonance, increasing aromatic ring reactivity toward electrophilic substitution compared to the methoxymethyl group in the target compound, which has a steric bulkier structure . - 1-Bromo-2,3-difluoro-4-methoxybenzene (Similarity: 0.91) :

The difluoro substitution enhances electron-withdrawing effects, reducing nucleophilic aromatic substitution (NAS) rates compared to the target compound’s mixed chloro-fluoro substitution .

Functional Group Diversity

- 1-Bromo-5-chloro-3-fluoro-2-iodobenzene :

The iodine substituent introduces heavier atom effects, altering crystallinity and UV absorption properties. However, iodine’s poor leaving-group ability limits utility in cross-coupling reactions compared to bromine in the target compound .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Table 2: Reactivity Comparison

| Compound Name | Electrophilic Reactivity | NAS Activity | Cross-Coupling Utility |

|---|---|---|---|

| This compound | Moderate (Cl/F EWG) | High (Br) | High (Suzuki, Buchwald) |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | Low (CF₃O EWG) | Moderate | Moderate |

| 1-Bromo-4-ethoxy-2,3-difluorobenzene | Low (2F EWG) | Low | Low |

Biological Activity

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene is a polyhalo-substituted aromatic compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by multiple halogen atoms and a methoxymethyl group, suggests diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential applications in drug development.

- Molecular Formula : C9H8BrClF

- Molecular Weight : 253.5 g/mol

- Structure : The compound features a benzene ring substituted with bromine, chlorine, fluorine, and a methoxymethyl group, enhancing its reactivity and interaction with biological targets.

This compound primarily acts as a precursor in the synthesis of phenanthridines through Suzuki coupling reactions. The biphenyls formed from such reactions are known to exhibit various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 0.5 to 8 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis. These values suggest significant efficacy against resistant pathogens.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.5 - 8 | MRSA, M. tuberculosis |

Cytotoxicity and Anticancer Potential

The compound has demonstrated cytotoxic effects on various cancer cell lines. For example:

- Inhibition of Cell Proliferation : Phenanthridine derivatives synthesized from this compound showed potent inhibitory effects on breast cancer cell lines (MDA-MB-231), with IC50 values as low as 0.126 μM. This indicates potential for developing new anticancer agents.

| Cell Line | IC50 (μM) | Treatment Comparison |

|---|---|---|

| MDA-MB-231 | 0.126 | Superior to 5-Fluorouracil |

Antimicrobial Efficacy Against MRSA

A study evaluated the synthesized derivatives of the compound against MRSA strains, reporting MIC values between 4–8 μg/mL. These findings highlight the potential for further development as antibacterial drugs targeting resistant strains.

Cytotoxicity in Cancer Models

In vitro studies demonstrated that phenanthridine derivatives derived from the compound inhibited MDA-MB-231 cell growth significantly more than standard treatments like 5-Fluorouracil, reinforcing its potential in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests moderate exposure with favorable bioavailability characteristics. For instance:

- Oral Bioavailability : Compounds derived from similar structures exhibited around 31.8% oral bioavailability.

- Toxicity Levels : Acceptable toxicity levels were noted at high doses (up to 800 mg/kg) in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.